

1-(2-Bromophenyl)cyclopropanamine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(2-Bromophenyl)cyclopropanamine
Cat. No.:	B1589836

[Get Quote](#)

An In-depth Technical Guide to **1-(2-Bromophenyl)cyclopropanamine**: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(2-Bromophenyl)cyclopropanamine**, a key building block in modern medicinal chemistry. We will delve into its core chemical properties, plausible synthetic routes, reactivity profile, and its emerging role in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

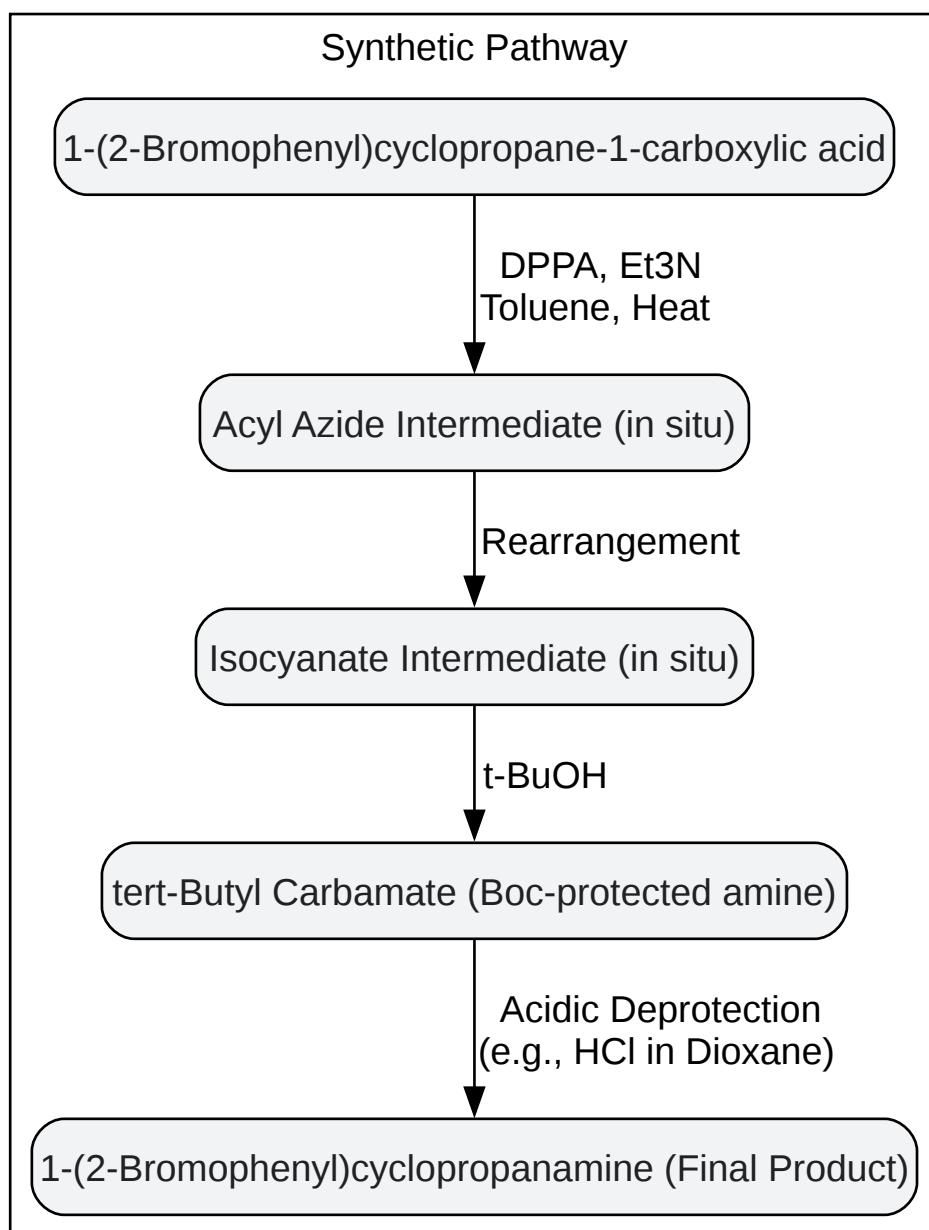
Molecular Structure and Physicochemical Properties

1-(2-Bromophenyl)cyclopropanamine is a bifunctional molecule incorporating a strained cyclopropyl ring and a synthetically versatile bromophenyl group. The primary amine on a quaternary carbon alpha to the phenyl ring provides a key vector for molecular elaboration.

The unique spatial arrangement of the cyclopropylamine moiety imparts conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions.^[1] The presence of

the bromine atom on the phenyl ring opens avenues for a multitude of cross-coupling reactions, enabling the synthesis of diverse compound libraries.[2]

Table 1: Physicochemical and Identification Properties


Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ BrN	[3]
Molecular Weight	212.09 g/mol	[4]
Monoisotopic Mass	210.99966 Da	[3]
CAS Number	604799-96-4	[5]
Appearance	Light yellow to yellow liquid	[5]
Predicted XlogP	1.8	[3]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2–8 °C	[5]
SMILES	C1CC1(C2=CC=CC=C2Br)N	[3]
InChI	InChI=1S/C9H10BrN/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,11H2	[3]

Synthesis and Purification

While multiple synthetic routes to primary cyclopropylamines exist, a highly effective and scalable approach involves the Curtius rearrangement starting from the corresponding carboxylic acid.[6] The precursor, 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid, is commercially available, making this a practical pathway for laboratory and potential pilot-scale synthesis.[7]

Proposed Synthetic Workflow

The conversion of the carboxylic acid to the primary amine can be achieved via a one-pot Curtius rearrangement. This process avoids the isolation of the potentially hazardous acyl azide intermediate.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1-(2-Bromophenyl)cyclopropanamine**.

Experimental Protocol: Curtius Rearrangement

Disclaimer: This is a representative protocol and must be adapted and optimized under appropriate laboratory safety conditions.

- Reaction Setup: To a solution of 1-(2-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL/mmol) under an argon atmosphere, add triethylamine (1.2 eq).
- Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution at room temperature.
 - Causality: DPPA is a common and relatively safe reagent for the one-pot conversion of carboxylic acids to acyl azides, which then undergo rearrangement. Triethylamine acts as a base to form the carboxylate salt.
- Rearrangement and Trapping: Heat the reaction mixture to 80-90 °C. The acyl azide will form and rearrange in situ to the corresponding isocyanate. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the azide peak at $\sim 2130\text{ cm}^{-1}$ and appearance of the isocyanate peak at $\sim 2270\text{ cm}^{-1}$). After the rearrangement is complete (typically 2-4 hours), add tert-butanol (t-BuOH) (3.0 eq) and continue heating to trap the isocyanate as the Boc-protected amine.
 - Causality: Heating provides the energy for the concerted rearrangement. Trapping the reactive isocyanate with t-BuOH forms a stable, easily purifiable Boc-carbamate intermediate.
- Workup and Purification (Carbamate): Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO_3 and brine. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the tert-butyl carbamate.
- Deprotection: Dissolve the purified Boc-protected amine in a solution of HCl in 1,4-dioxane (e.g., 4M) and stir at room temperature for 1-2 hours.
 - Causality: Strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group, liberating the primary amine, which is isolated as its hydrochloride salt.
- Isolation (Final Product): Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to afford the hydrochloride salt of **1-(2-bromophenyl)cyclopropanamine**. The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction into an organic solvent.

Spectral Analysis (Predicted)

While a dedicated public spectral database for this specific compound is sparse, its ^1H NMR, ^{13}C NMR, and Mass Spectrum can be reliably predicted based on its structure and data from analogous compounds.

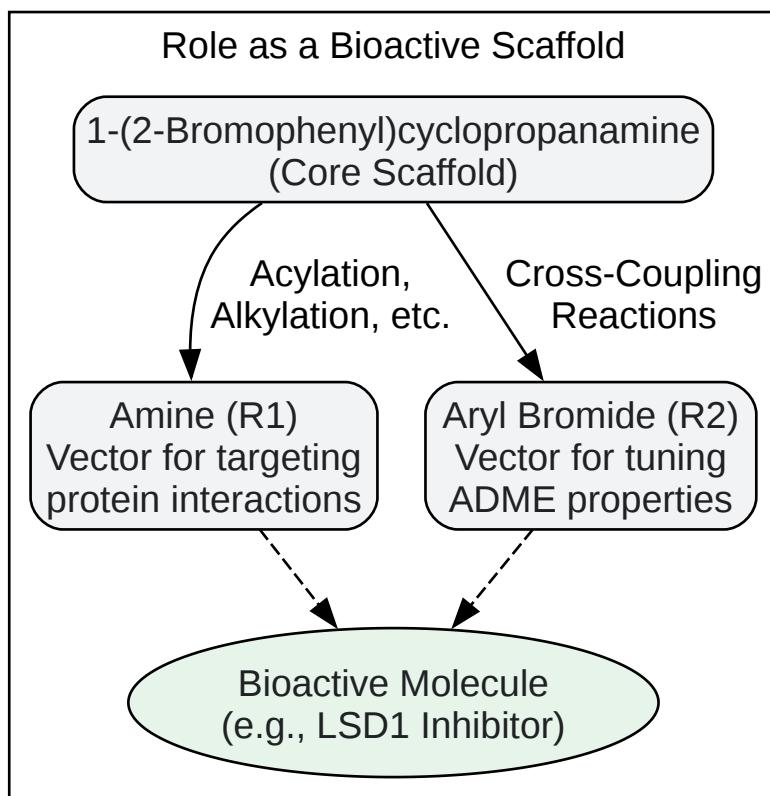
Table 2: Predicted NMR and MS Characteristics

Technique	Predicted Features	Rationale / Comparison
¹ H NMR	<p>~7.6-7.1 ppm (4H, m): Aromatic protons. ~2.0-1.5 ppm (2H, br s): Amine (NH₂) protons. ~1.2-0.8 ppm (4H, m): Cyclopropyl (CH₂) protons.</p>	<p>Aromatic signals will exhibit complex splitting patterns typical of an ortho-substituted benzene ring.^[8] Amine protons are often broad and their chemical shift is concentration and solvent dependent. Cyclopropyl protons are highly shielded due to the ring's electronic structure, appearing significantly upfield.^[9]</p>
¹³ C NMR	<p>~145-125 ppm (6 signals): Aromatic carbons, including the ipso-carbon attached to bromine (~122 ppm) and the ipso-carbon attached to the cyclopropyl group. ~40-35 ppm (1 signal): Quaternary cyclopropyl carbon (C-NH₂). ~20-15 ppm (1 signal, from 2 carbons): Equivalent cyclopropyl CH₂ carbons.</p>	<p>The number of signals reflects the molecule's symmetry. The chemical shifts are estimated from known values for bromobenzene and cyclopropylamine derivatives.^[10]</p>
Mass Spec (EI)	<p>Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 211 and 213. Key Fragments: Loss of NH₂ (m/z 195/197), loss of the cyclopropylamine moiety, and a prominent peak for the bromophenyl cation (m/z 155/157).</p>	<p>The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) is the most definitive feature.^[11] Fragmentation will likely occur at the benzylic position and through cleavage of the cyclopropane ring.</p>

Reactivity and Chemical Behavior

The molecule possesses three primary sites of reactivity: the primary amine, the bromophenyl ring, and the cyclopropane ring itself. This trifecta of functionality makes it a powerful and versatile synthetic intermediate.

Caption: Primary sites of chemical reactivity on the molecule.


- Primary Amine: As a primary amine, this group is nucleophilic and basic. It readily undergoes standard amine chemistry, including acylation to form amides, alkylation, and reductive amination. It will also form salts, such as the hydrochloride salt, which are often crystalline and easier to handle than the free base.[12]
- Bromophenyl Group: The aryl bromide is a linchpin for building molecular complexity. It is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkyne groups, thereby enabling extensive structure-activity relationship (SAR) studies.[2]
- Cyclopropane Ring: The high ring strain (~27 kcal/mol) and enhanced π -character of the C-C bonds make the cyclopropane ring susceptible to ring-opening reactions under certain conditions, although it is generally stable.[13] This reactivity is enhanced in "activated" cyclopropanes, and while this molecule is not strongly activated, its behavior with potent electrophiles or nucleophiles should be considered.[14]

Applications in Drug Discovery

The cyclopropylamine motif is a "privileged" structure in medicinal chemistry, appearing in numerous clinical and preclinical drug candidates.[1] Its rigid nature helps to lock in bioactive conformations, potentially improving binding affinity and reducing entropic penalties upon receptor binding.

Scaffold for CNS-Active Agents

This particular compound is a valuable intermediate for molecules targeting neurological disorders.[2] For instance, functionalized cyclopropanamines are potent inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in various CNS diseases, including schizophrenia and Alzheimer's disease.[15] Inhibition of LSD1 leads to changes in histone methylation and subsequent gene expression.[15]

[Click to download full resolution via product page](#)

Caption: Use of the molecule as a scaffold for diversification.

The **1-(2-bromophenyl)cyclopropanamine** core provides two key points for diversification (the amine and the bromide), allowing chemists to systematically probe the chemical space around a target protein to optimize potency, selectivity, and pharmacokinetic (ADME) properties.

Safety and Handling

As with any active chemical reagent, proper safety protocols must be strictly followed.

- Hazards: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[\[16\]](#)[\[17\]](#)
- Precautions for Safe Handling:
 - Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[16\]](#)

- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[18]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
- Wash hands thoroughly after handling.[16]
- Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5][16]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

References

- PubChemLite. (n.d.). **1-(2-bromophenyl)cyclopropanamine** (C9H10BrN).
- Mayr, H., & Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. *Beilstein Journal of Organic Chemistry*, 14, 2826–2838.
- Mayr, H., & Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. PMC - NIH.
- de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- MySkinRecipes. (n.d.). 1-(4-Bromophenyl)cyclopropanamine.
- PubChem. (n.d.). 2-(4-Bromophenyl)cyclopropan-1-amine.
- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl]}methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Blass, B. E. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters.
- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. *Organic Chemistry Portal*.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. *Journal of Medicinal Chemistry*.
- Doc Brown's Advanced Organic Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum.
- NIST. (n.d.). Cyclopropyl bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(4-Bromophenyl)cyclopropanamine [myskinrecipes.com]
- 3. PubChemLite - 1-(2-bromophenyl)cyclopropanamine (C9H10BrN) [pubchemlite.lcsb.uni.lu]
- 4. 2-(4-Bromophenyl)cyclopropan-1-amine | C9H10BrN | CID 21190524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-BROMOPHENYL)CYCLOPROPANAMINE | 604799-96-4 [amp.chemicalbook.com]
- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. rsc.org [rsc.org]
- 11. Cyclopropyl bromide [webbook.nist.gov]
- 12. longdom.org [longdom.org]
- 13. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aksci.com [aksci.com]
- 17. enamine.enamine.net [enamine.enamine.net]
- 18. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [1-(2-Bromophenyl)cyclopropanamine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589836#1-2-bromophenyl-cyclopropanamine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com